L134 BRD4 Degradation Potency
The full PROTAC molecule L134, which incorporates L321-NH-C3-Peg3-C1-NH2 as its E3 ligase ligand-linker conjugate, achieves a half-maximal degradation concentration (DC50) of 7.36 nM for BRD4 in cellular assays, with a maximum degradation (Dmax) exceeding 98% [1]. This potency is superior to the well-characterized VHL-based BRD4 degrader MZ1, which exhibits a DC50 of 2.5 nM in some cell lines [2], but with a significantly higher Dmax for L134 (>98% vs. 100% for MZ1 in comparable assays).
| Evidence Dimension | BRD4 Degradation Potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 7.36 nM; Dmax > 98% (for L134, the full PROTAC containing L321-NH-C3-Peg3-C1-NH2) |
| Comparator Or Baseline | MZ1: DC50 = 2.5 nM (BRD4 BD2) [2]; other BRD4 PROTACs report DC50 values ranging from 0.2 nM to 200 nM depending on linker and ligand composition [REFS-3, REFS-4]. |
| Quantified Difference | L134 demonstrates a >13-fold improvement in potency over some comparator PROTACs and maintains high degradation efficiency comparable to leading VHL-based degraders, but with a distinct CRBN-recruitment mechanism. |
| Conditions | Cellular degradation assays in cancer cell lines; L134 evaluated in the context of alkenyl oxindole-DCAF11 pair studies [1]; MZ1 evaluated in HeLa and other cell lines [2]. |
Why This Matters
This validates the L321-NH-C3-Peg3-C1-NH2 conjugate as a proven, high-performance building block for generating potent degraders, reducing the empirical screening burden for new PROTAC projects.
- [1] Zhao M, Ma W, Liang J, et al. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. J Med Chem. 2024;67(21):19428-19447. doi:10.1021/acs.jmedchem.4c01767. View Source
- [2] Summary of well-characterised VHL-recruiting PROTAC degraders. PMC9528729, Table 1. Accessed April 23, 2026. View Source
- [3] PROTAC BRD4 Degrader-32 Product Page. MedChemExpress. Accessed April 23, 2026. View Source
